
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a phenoxyprop-1-en-1-yl group, and a phenyl group, making it a versatile molecule in various chemical reactions.
Métodos De Preparación
The synthesis of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate involves the formation of a carbamate linkage, which can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The phenoxyprop-1-en-1-yl group can participate in various chemical reactions, making the compound a versatile intermediate .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethylenediamine: Another Boc-protected amine used in peptide synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A carbamate with a bromobenzyl group, used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide both steric protection and reactivity, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(E)-3-phenoxyprop-1-enyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-14-8-7-10-16(18)11-9-15-23-17-12-5-4-6-13-17/h4-14H,15H2,1-3H3,(H,21,22)/b11-9+ |
Clave InChI |
FDWQIJULJRTOHD-PKNBQFBNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/COC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


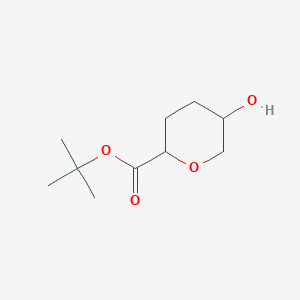
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
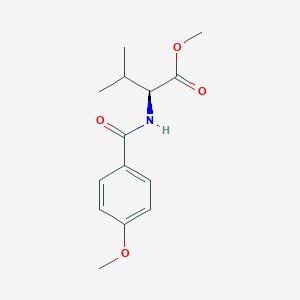
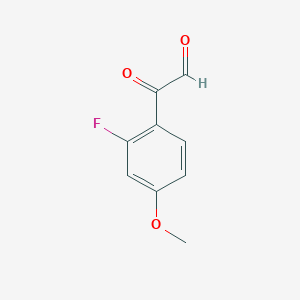
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)

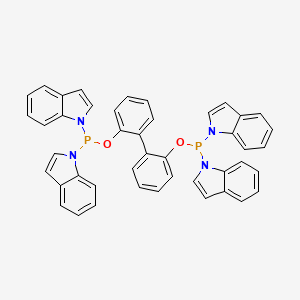
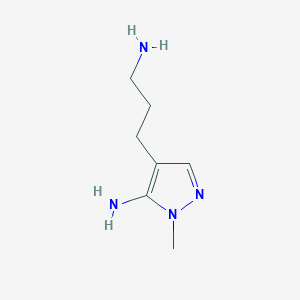
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)


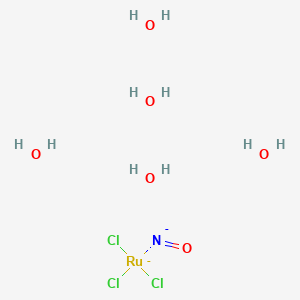
![(3S,6R,7S,12Z,15S,16E)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B12853244.png)
![Bis[4-(furan-2-yl)-1,3-thiazol-2-yl]methanone](/img/structure/B12853255.png)
